rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid
Description
rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid: is a synthetic organic compound that features a morpholine ring substituted with a tert-butoxycarbonyl group and a trifluoromethyl group
Properties
Molecular Formula |
C11H16F3NO5 |
|---|---|
Molecular Weight |
299.24 g/mol |
IUPAC Name |
(3S,6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid |
InChI |
InChI=1S/C11H16F3NO5/c1-10(2,3)20-9(18)15-4-7(11(12,13)14)19-5-6(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7+/m0/s1 |
InChI Key |
BANLPUBDXKFACM-NKWVEPMBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](OC[C@H]1C(=O)O)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OCC1C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid typically involves the protection of amino acids with tert-butoxycarbonyl (Boc) groups. The process may include the use of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids . The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide can enhance amide formation without the addition of a base, yielding satisfactory results in a short time .
Industrial Production Methods: Industrial production methods for this compound may involve high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid. This method has been shown to improve product purity and yield, with the deprotection process completed within 10 minutes using only 2 equivalents of trifluoroacetic acid (TFA) .
Chemical Reactions Analysis
Types of Reactions: rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Boc protecting group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of deprotected amino acids or peptides.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s Boc protecting group can be selectively removed under specific conditions, allowing it to participate in various biochemical pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .
Comparison with Similar Compounds
tert-Butoxycarbonyl-protected amino acids: These compounds share the Boc protecting group and are used in similar synthetic applications.
Trifluoromethyl-substituted morpholines: These compounds have similar structural features and are used in various chemical reactions.
Uniqueness: rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid is unique due to the combination of the Boc protecting group and the trifluoromethyl group on the morpholine ring. This combination imparts distinct chemical and physical properties, making it a versatile compound in research and industrial applications .
Biological Activity
rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid is a morpholine-derived compound notable for its unique structural features and potential biological applications. The trifluoromethyl group enhances its lipophilicity, while the tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality, which is significant in peptide synthesis and other organic reactions. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, synthesis methods, and related studies.
- Molecular Formula : C11H16F3NO5
- Molecular Weight : 299.24 g/mol
- CAS Number : 2679950-54-8
Biological Activity
The biological activity of this compound has been explored in various contexts:
- Enzyme Interaction : The compound exhibits significant interactions with specific enzymes, influencing enzyme-substrate dynamics. Its trifluoromethyl group enhances hydrophobic interactions, which may improve binding affinity and specificity towards biological targets.
- Protein Binding Studies : Research indicates that this compound can selectively bind to proteins, which is critical for understanding its mechanism of action in therapeutic applications. The presence of the Boc group allows for stability during these interactions.
- Pharmacokinetics : The lipophilic nature of this compound suggests favorable pharmacokinetic properties, potentially enhancing bioavailability and therapeutic efficacy.
Case Studies
Several studies have highlighted the biological relevance of this compound:
- Study on Anticancer Properties : A study demonstrated that derivatives of this morpholine compound exhibited cytotoxic effects against cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation .
- Antibody Drug Conjugates : Research into antibody-drug conjugates incorporating this compound showed promising results in targeting cancer cells while minimizing effects on healthy tissues. This highlights its potential utility in targeted cancer therapies .
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes starting from readily available precursors. Key steps include:
- Formation of Morpholine Ring : The initial step often involves the formation of the morpholine ring through a nucleophilic substitution reaction.
- Introduction of Functional Groups : Subsequent reactions introduce the Boc and trifluoromethyl groups, optimizing conditions such as temperature and solvent choice to maximize yield and purity.
- Purification : Final purification steps are crucial to obtain the desired compound with high purity for biological testing .
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is helpful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid | C11H16F3NO5 | Similar morpholine structure but differs in stereochemistry |
| 4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid | C11H17NO5 | Lacks trifluoromethyl substitution; used in peptide synthesis |
| rac-(3S,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid | C11H16F3NO5 | Another stereoisomer that may exhibit different biological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
